molecular formula C9H18O B032974 Nonanal CAS No. 124-19-6

Nonanal

Cat. No. B032974
Key on ui cas rn: 124-19-6
M. Wt: 142.24 g/mol
InChI Key: GYHFUZHODSMOHU-UHFFFAOYSA-N
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Patent
US07176297B2

Procedure details

Targets are complementary oligonulceotides labeled with fluorescent dye Cy3. Slides were hybridized with targets in hybridization buffer (2×SSC, 0.1% SDS and complementary target at 100 nM) at room temperature for 1 hr and washed in 2×SSC, 0.1% SDS for 5 min., 0.1×SSC, 0.1% SDS for 10 min., and finally in 0.1×SSC for 1 min. All washings were carried out at room temperature. Results show that the aldehyde slides prepared from photoactivatable silane gave much higher hybridization signal than non-aldehyde slides.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCC[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13]S([O-])(=O)=O.[Na+].[SiH4]>>[CH:12](=[O:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed in 2×SSC, 0.1% SDS for 5 min.
Duration
5 min
WAIT
Type
WAIT
Details
finally in 0.1×SSC for 1 min
Duration
1 min
CUSTOM
Type
CUSTOM
Details
were carried out at room temperature
CUSTOM
Type
CUSTOM
Details
Results

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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